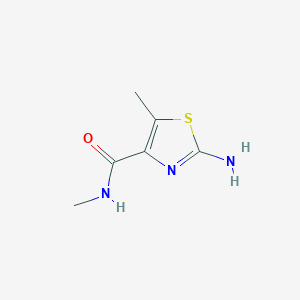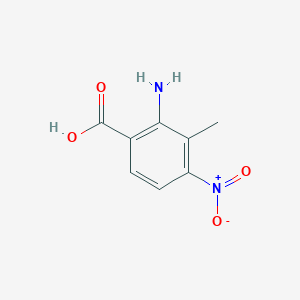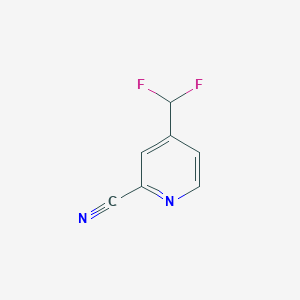
4-(Difluoromethyl)picolinonitrile
Vue d'ensemble
Description
4-(Difluoromethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles, which are derivatives of pyridine This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the fourth position of the pyridine ring and a nitrile group (-CN) at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation . For instance, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under mild conditions .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)picolinonitrile may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts, such as gold(I), has been reported to facilitate the cyclization of precursor molecules, followed by bond cleavage to yield the desired product . These methods are designed to be efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents for difluoromethylation, metal catalysts for cyclization, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other nitrogen-containing compounds .
Applications De Recherche Scientifique
4-(Difluoromethyl)picolinonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)picolinonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds and interact with electron-rich sites, while the nitrile group can participate in coordination with metal ions or other electrophilic centers . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Difluoromethyl)picolinonitrile include other picolinonitrile derivatives and fluorinated organic molecules, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the difluoromethyl and nitrile groups, which impart distinct chemical and physical properties. These properties include enhanced metabolic stability, increased lipophilicity, and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
4-(difluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYVRDBTSLOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273295 | |
| Record name | 4-(Difluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-77-2 | |
| Record name | 4-(Difluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


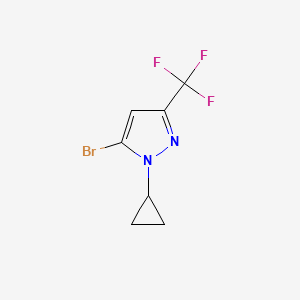
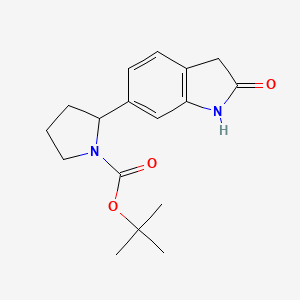

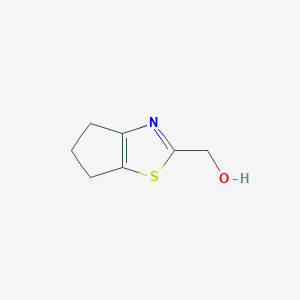




![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
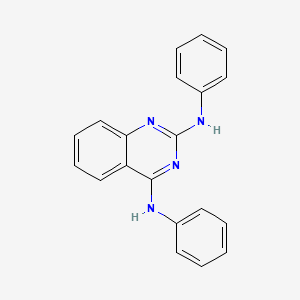
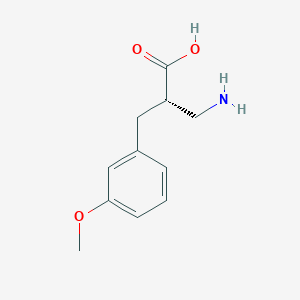
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
